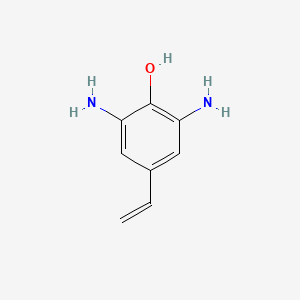
Phenol, 2,6-diamino-4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-diamino-4-ethenyl- is an organic compound with the chemical formula C8H10N2O. It is also known by its CAS number 106227-34-3. This compound is a solid at room temperature and is soluble in some organic solvents such as acetone and ethanol . It has applications in various fields, including the preparation of pigments, inks, and polymer materials .
Preparation Methods
The synthesis of Phenol, 2,6-diamino-4-ethenyl- can be achieved through a multi-step process . The synthetic route involves the following steps:
Reaction of Phenol with Bromoethene: Phenol reacts with bromoethene to form 2-ethenylphenol.
Reaction with Ammonium Sulfite: 2-ethenylphenol is then reacted with ammonium sulfite to produce ethenylphenol sulfonic acid.
Chemical Reactions Analysis
Phenol, 2,6-diamino-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenol, 2,6-diamino-4-ethenyl- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pigments, inks, and polymer materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-diamino-4-ethenyl- involves its interaction with specific molecular targets and pathways. It can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Phenol, 2,6-diamino-4-ethenyl- can be compared with other similar compounds such as:
- Phenol, 2,6-diamino-4-methyl-
- Phenol, 2,6-diamino-4-ethyl-
- Phenol, 2,6-diamino-4-propyl-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity . Phenol, 2,6-diamino-4-ethenyl- is unique due to its ethenyl group, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,6-diamino-4-ethenylphenol |
InChI |
InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2 |
InChI Key |
SZRFSDWCFKTHLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


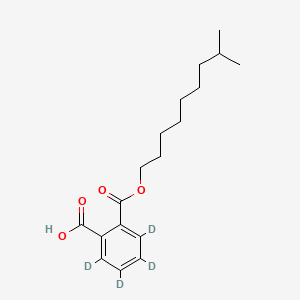
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)

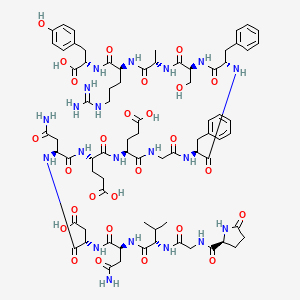

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
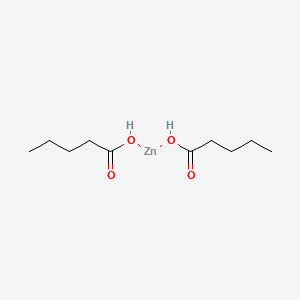
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
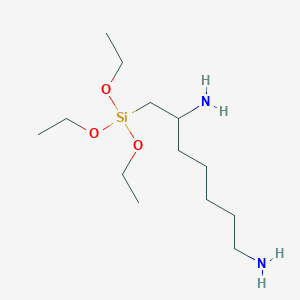
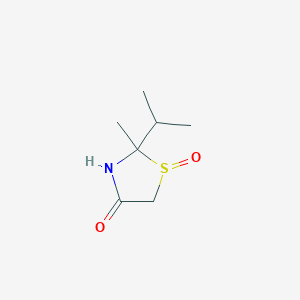
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
